Lenvatinib Mesylate

Descripción

Propiedades

IUPAC Name |

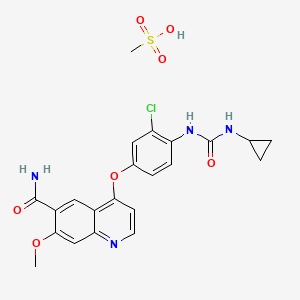

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLFIUUAYLEFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235081 | |

| Record name | Lenvatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857890-39-2 | |

| Record name | Lenvatinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857890-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenvatinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenvatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENVATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lenvatinib Mesylate: A Deep Dive into its Mechanism of Action in Thyroid Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lenvatinib, a multi-kinase inhibitor, has emerged as a crucial therapeutic agent in the management of advanced, radioiodine-refractory differentiated thyroid cancer (RR-DTC). Its efficacy stems from its ability to simultaneously target key signaling pathways involved in tumor angiogenesis, proliferation, and survival. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Lenvatinib in thyroid cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Introduction

This guide delves into the intricate molecular mechanisms by which Lenvatinib exerts its anti-tumor effects in thyroid cancer, providing a valuable resource for researchers and professionals in the field of oncology drug development.

Molecular Targets and Kinase Inhibition Profile

Lenvatinib is a potent oral tyrosine kinase inhibitor (TKI) that targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis.[1][4][5] Its primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Lenvatinib potently inhibits VEGFR1, VEGFR2, and VEGFR3, key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4][5]

-

Fibroblast Growth Factor Receptors (FGFRs): The drug also targets FGFR1, FGFR2, FGFR3, and FGFR4, which are involved in tumor cell proliferation, differentiation, migration, and angiogenesis.[1][4][5]

-

Other Pro-oncogenic Kinases: Lenvatinib's inhibitory activity extends to other RTKs implicated in thyroid cancer pathogenesis, including the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), KIT proto-oncogene (KIT), and the Rearranged during Transfection (RET) proto-oncogene.[1][4][5]

The multi-targeted nature of Lenvatinib allows it to concurrently block multiple signaling pathways that drive tumor progression and angiogenesis, contributing to its robust clinical efficacy.

Quantitative Data: Kinase Inhibition

The inhibitory activity of Lenvatinib against its key kinase targets has been quantified in various preclinical studies. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) demonstrate its high potency.

| Target Kinase | IC50 (nM) | Ki (nM) |

| VEGFR1 (Flt-1) | 22 | 1.3 |

| VEGFR2 (KDR) | 4.0 | 0.74 |

| VEGFR3 (Flt-4) | 5.2 | 0.71 |

| FGFR1 | 46 | 22 |

| FGFR2 | - | 8.2 |

| FGFR3 | - | 15 |

| PDGFRα | 51 | - |

| PDGFRβ | 100 | - |

| KIT | - | 11 |

| RET | - | 1.5 |

Data compiled from multiple preclinical studies.[6]

Core Signaling Pathways

Lenvatinib's therapeutic effect in thyroid cancer is primarily mediated through the inhibition of two critical signaling pathways: the VEGF/VEGFR pathway and the FGF/FGFR pathway.

Inhibition of the VEGF/VEGFR Signaling Pathway

The VEGF/VEGFR axis is a central regulator of angiogenesis. Tumor cells often overexpress VEGF, which binds to VEGFRs on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and formation of new blood vessels. By inhibiting VEGFRs, Lenvatinib effectively blocks these downstream signals, leading to a reduction in tumor vascularization and, consequently, suppression of tumor growth.

VEGF Signaling Pathway Inhibition by Lenvatinib

Inhibition of the FGF/FGFR Signaling Pathway

The FGF/FGFR signaling pathway also plays a significant role in tumorigenesis, contributing to cell proliferation, survival, and angiogenesis. Aberrant activation of this pathway is observed in various cancers, including thyroid cancer. Lenvatinib's inhibition of FGFRs disrupts these pro-tumorigenic signals, further contributing to its anti-cancer activity. The dual inhibition of both VEGFR and FGFR pathways is a key feature of Lenvatinib's mechanism, leading to a more comprehensive blockade of tumor angiogenesis.

FGF Signaling Pathway Inhibition by Lenvatinib

Experimental Evidence and Methodologies

The mechanism of action of Lenvatinib has been elucidated through a series of rigorous preclinical and clinical studies. This section details the methodologies of key experiments that form the foundation of our understanding.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of Lenvatinib against a panel of purified receptor tyrosine kinases.

Methodology:

-

Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used.

-

General Protocol (HTRF):

-

Serial dilutions of Lenvatinib (e.g., in DMSO) are prepared.

-

The recombinant kinase domain of the target receptor (e.g., VEGFR2, FGFR1) is mixed with a universal tyrosine kinase substrate (e.g., poly(GT)-biotin).

-

The kinase reaction is initiated by the addition of ATP at a concentration near the Km for each specific kinase.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a solution containing EDTA and detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

-

After an incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Workflow for an In Vitro Kinase Inhibition Assay

Cell-Based Assays

Objective: To assess the effect of Lenvatinib on the proliferation of thyroid cancer cell lines.

Methodology:

-

Cell Seeding: Thyroid cancer cells (e.g., TPC-1, FRO) are seeded in 96-well plates at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Lenvatinib or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Objective: To evaluate the anti-angiogenic potential of Lenvatinib by assessing its effect on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the gel in the presence of various concentrations of Lenvatinib or vehicle control.

-

Incubation: The plate is incubated for 4-18 hours to allow for tube formation.

-

Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of polygons.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Lenvatinib in an in vivo setting using animal models.

Methodology:

-

Tumor Implantation: Human thyroid cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: Lenvatinib is administered orally once daily at specified doses (e.g., 10, 30, 100 mg/kg). The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for microvessel density (CD31 staining) and Western blotting for protein expression and phosphorylation.

Workflow for an In Vivo Xenograft Study

Western Blotting

Objective: To assess the effect of Lenvatinib on the phosphorylation status of key proteins in the targeted signaling pathways.

Methodology:

-

Cell/Tissue Lysis: Thyroid cancer cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-VEGFR2, total VEGFR2, phospho-FRS2, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry.

Clinical Efficacy in Thyroid Cancer: The SELECT Trial

The pivotal Phase 3 SELECT (Study of (E7080) LEnvatinib in Differentiated Cancer of the Thyroid) trial provided the definitive clinical evidence for the efficacy of Lenvatinib in patients with radioiodine-refractory differentiated thyroid cancer.[1][3]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: 392 patients with progressive, radioiodine-refractory differentiated thyroid cancer.

Treatment: Patients were randomized (2:1) to receive Lenvatinib (24 mg once daily) or placebo.

Primary Endpoint: Progression-Free Survival (PFS).

Key Results:

| Endpoint | Lenvatinib Arm | Placebo Arm | Hazard Ratio (99% CI) | P-value |

| Median PFS | 18.3 months | 3.6 months | 0.21 (0.14-0.31) | <0.001 |

| Overall Response Rate | 64.8% | 1.5% | - | <0.001 |

| Complete Response | 1.5% | 0% | - | - |

| Partial Response | 63.2% | 1.5% | - | - |

Data from the SELECT trial.[1]

The SELECT trial unequivocally demonstrated the superior efficacy of Lenvatinib over placebo in prolonging PFS and inducing tumor responses in this patient population.

Mechanisms of Resistance

Despite the significant clinical benefit of Lenvatinib, acquired resistance can eventually develop. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Emerging research suggests that activation of bypass signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, may contribute to Lenvatinib resistance in thyroid cancer.[7][8] Further investigation into these resistance mechanisms is an active area of research.

Conclusion

Lenvatinib Mesylate is a potent multi-kinase inhibitor with a well-defined mechanism of action in thyroid cancer. By primarily targeting the VEGFR and FGFR signaling pathways, it effectively inhibits tumor angiogenesis and proliferation. This robust preclinical rationale has been translated into significant clinical benefit for patients with advanced, radioiodine-refractory differentiated thyroid cancer. Continued research into its precise molecular interactions and the mechanisms of resistance will pave the way for optimizing its therapeutic use and developing novel combination strategies to further improve patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Lenvatinib exhibits antineoplastic activity in anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenvatinib for thyroid cancer treatment: discovery, pre-clinical development and clinical application [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revealing one of the mechanisms by which thyroid cancer becomes resistant to lenvatinib-a molecularly targeted drug | EurekAlert! [eurekalert.org]

- 8. Epidermal growth factor receptor activation confers resistance to lenvatinib in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Lenvatinib Mesylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncogenic Pathway Blockade

An In-depth Technical Guide on the Core Mechanism of Action Targeting VEGFR and FGFR Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Two of the most important signaling pathways implicated in tumor angiogenesis are mediated by the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) families and their respective receptor tyrosine kinases (RTKs).[1][2] Lenvatinib (marketed as Lenvima®) is a small molecule inhibitor designed to simultaneously target these key pathways, thereby exerting a potent anti-tumor effect.[3][4] This guide delves into the technical details of Lenvatinib's mechanism of action, providing valuable data and methodologies for researchers in oncology and drug development.

Mechanism of Action: Targeting VEGFR and FGFR Signaling

Lenvatinib is a multi-targeted TKI that selectively inhibits the kinase activities of VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4), as well as FGFR1, FGFR2, FGFR3, and FGFR4.[4][5] By binding to the ATP-binding site of these receptors, Lenvatinib blocks their phosphorylation and activation, thereby inhibiting downstream signaling cascades involved in angiogenesis, cell proliferation, and survival.[6]

Inhibition of VEGFR Signaling

The VEGF/VEGFR signaling pathway is a central regulator of angiogenesis. Lenvatinib's potent inhibition of VEGFR2, the primary mediator of VEGF-driven angiogenesis, leads to the suppression of endothelial cell proliferation, migration, and tube formation.[6] Inhibition of VEGFR1 and VEGFR3 further contributes to its anti-angiogenic and anti-lymphangiogenic effects.

Inhibition of FGFR Signaling

The FGF/FGFR signaling pathway is also critically involved in tumor angiogenesis, as well as in tumor cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a known driver in various cancers. Lenvatinib's ability to inhibit FGFR1-4 provides an additional mechanism for its anti-tumor activity, both by directly inhibiting tumor cell growth and by further suppressing angiogenesis.[5]

Quantitative Data

The following tables summarize key quantitative data for Lenvatinib from preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) |

| VEGFR1 (Flt-1) | 22 | 1.3 |

| VEGFR2 (KDR) | 4.0 | 0.74 |

| VEGFR3 (Flt-4) | 5.2 | 0.71 |

| FGFR1 | 46 | 22 |

| FGFR2 | - | 8.2 |

| FGFR3 | - | 15 |

| PDGFRα | 51 | - |

| PDGFRβ | 100 | - |

| KIT | - | 11 |

| RET | - | 1.5 |

| Data compiled from multiple sources.[4][5][6] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | IC₅₀ (µM) |

| HUVEC (VEGF-stimulated) | Proliferation | 0.0034 |

| HUVEC (FGF-stimulated) | Proliferation | 0.41 |

| HUVEC (VEGF-stimulated) | Tube Formation | 0.0027 |

| HUVEC (FGF-stimulated) | Tube Formation | 0.59 |

| Hep3B2.1-7 (HCC) | Proliferation | 0.23 |

| HuH-7 (HCC) | Proliferation | 0.42 |

| JHH-7 (HCC) | Proliferation | 0.64 |

| MCF7 (Breast Cancer) | Proliferation | 12.12 |

| MD-MB-231 (Breast Cancer) | Proliferation | 11.27 |

| Data compiled from multiple sources.[6][7][8] |

Table 3: Clinical Efficacy in the SELECT Trial (Differentiated Thyroid Cancer)

| Efficacy Endpoint | Lenvatinib (n=261) | Placebo (n=131) | Hazard Ratio (99% CI) | p-value |

| Median Progression-Free Survival (PFS) | 18.3 months | 3.6 months | 0.21 (0.14–0.31) | <0.001 |

| Objective Response Rate (ORR) | 65% | 2% | - | - |

| Complete Response | 2% | 0% | - | - |

| Partial Response | 63% | 2% | - | - |

| Data from the SELECT clinical trial.[1][9][10] |

Table 4: Clinical Efficacy in the REFLECT Trial (Hepatocellular Carcinoma)

| Efficacy Endpoint | Lenvatinib (n=478) | Sorafenib (n=476) | Hazard Ratio (95% CI) |

| Median Overall Survival (OS) | 13.6 months | 12.3 months | 0.92 (0.79–1.06) |

| Median Progression-Free Survival (PFS) | 7.4 months | 3.7 months | - |

| Objective Response Rate (ORR) (mRECIST) | 41% | 12% | - |

| Data from the REFLECT clinical trial.[11][12][13][14] |

Table 5: Pharmacokinetic Parameters of Lenvatinib (24 mg, Single Dose in Chinese Patients)

| Parameter | Geometric Mean (CV%) |

| Cₘₐₓ (ng/mL) | 293 (50.4%) |

| Tₘₐₓ (h) | 2.0 (range: 1.9–8.0) |

| AUC₀₋₂₄ (ng•h/mL) | 3220 (43.0%) |

| Data from a pharmacokinetic study in Chinese patients.[2] |

Table 6: Common Adverse Reactions (≥30%) in the SELECT Trial (DTC)

| Adverse Reaction | Lenvatinib (n=261) - All Grades | Lenvatinib (n=261) - Grade ≥3 |

| Hypertension | 73% | 44% |

| Fatigue | 67% | 10% |

| Diarrhea | 67% | 9% |

| Arthralgia/Myalgia | 62% | - |

| Decreased Appetite | 54% | - |

| Decreased Weight | 51% | - |

| Nausea | 47% | - |

| Stomatitis | 41% | - |

| Headache | 38% | - |

| Vomiting | 36% | - |

| Proteinuria | 34% | 10% |

| Palmar-plantar erythrodysesthesia syndrome | 32% | 3% |

| Abdominal pain | 31% | - |

| Dysphonia | 31% | - |

| Data from the SELECT clinical trial.[15][16] |

Table 7: Common Adverse Reactions in the REFLECT Trial (HCC)

| Adverse Reaction | Lenvatinib (n=478) - All Grades | Lenvatinib (n=478) - Grade ≥3 |

| Hypertension | 42% | 23% |

| Diarrhea | 39% | - |

| Decreased appetite | 34% | - |

| Decreased weight | 31% | - |

| Fatigue | 30% | 4% |

| Palmar-plantar erythrodysesthesia | - | - |

| Proteinuria | 24% | 6% |

| Data from the REFLECT clinical trial.[17][18] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Lenvatinib are provided below.

In Vitro Kinase Inhibition Assay (VEGFR & FGFR)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of Lenvatinib against VEGFR and FGFR kinases.

Materials:

-

Recombinant human VEGFR2 or FGFR1 kinase (e.g., from Cell Signaling Technology or BPS Bioscience).[19][20][21]

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[22]

-

ATP.

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor for VEGFR2, Biotin-Pyk2 for FGFR1).[19][21]

-

Lenvatinib mesylate.

-

DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.[22]

-

384-well white assay plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare Lenvatinib Dilutions: Prepare a serial dilution of Lenvatinib in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Prepare Kinase and Substrate/ATP Solutions: Dilute the kinase and substrate/ATP mix in kinase assay buffer to the recommended concentrations.

-

Assay Plate Setup: Add 1 µL of the diluted Lenvatinib or DMSO control to the wells of a 384-well plate.

-

Add Kinase: Add 2 µL of the diluted kinase solution to each well.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Read Plate: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each Lenvatinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a common method to assess the anti-proliferative effect of Lenvatinib on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HuH-7, Hep3B).[23]

-

Complete cell culture medium.

-

This compound.

-

DMSO.

-

96-well cell culture plates.

-

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent.[23]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1x10³ cells per well and allow them to adhere for 24 hours.[23]

-

Lenvatinib Treatment: Prepare serial dilutions of Lenvatinib in complete culture medium (with a final DMSO concentration not exceeding 0.1%). Remove the old medium from the wells and add 100 µL of the Lenvatinib-containing medium or control medium (with DMSO only).

-

Incubation: Incubate the plates for a specified period (e.g., 144 hours).[23]

-

Add Proliferation Reagent: At the end of the incubation period, add 10 µL of CCK-8 reagent to each well.

-

Incubation with Reagent: Incubate the plates for 3 hours at 37°C.[23]

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each Lenvatinib concentration relative to the control. Determine the IC₅₀ value.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay evaluates the effect of Lenvatinib on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

Matrigel or similar basement membrane matrix.

-

This compound.

-

DMSO.

-

96-well cell culture plates.

-

Microscope with imaging capabilities.

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of Lenvatinib or DMSO control. Seed the cells onto the Matrigel-coated wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for tube formation.[24]

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, number of polygons, and total tube length using image analysis software.[24]

Human Tumor Xenograft Model

This in vivo protocol describes the evaluation of Lenvatinib's anti-tumor activity in a mouse xenograft model.

Materials:

-

Human cancer cell line.

-

Immunocompromised mice (e.g., nude mice).

-

This compound.

-

Vehicle for oral administration.

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 3.0 x 10⁶ cells) into the flank of each mouse.[25]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-300 mm³).[26][27]

-

Randomization: Randomly assign mice with established tumors into treatment and control groups.

-

Treatment Administration: Administer Lenvatinib orally once daily at the desired dose. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[25]

-

Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density). Calculate the tumor growth inhibition.

Conclusion

This compound is a cornerstone in the treatment of several advanced cancers, owing to its potent and dual inhibition of the VEGFR and FGFR signaling pathways. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for the scientific community. A thorough understanding of its mechanism of action and the methodologies to evaluate its effects is crucial for the continued development of targeted cancer therapies and for optimizing its clinical use. Further research into potential resistance mechanisms and the exploration of novel combination therapies will continue to define the role of Lenvatinib in precision oncology.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cancerresgroup.us [cancerresgroup.us]

- 6. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 9. targetedonc.com [targetedonc.com]

- 10. NCCN recommendation and efficacy results from the SELECT trial [lenvimahcp.com]

- 11. REFLECT—a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lenvimahcp.com [lenvimahcp.com]

- 13. Safety and efficacy of lenvatinib by starting dose based on body weight in patients with unresectable hepatocellular carcinoma in REFLECT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]

- 15. lenvimahcp.com [lenvimahcp.com]

- 16. Incidence and timing of common adverse events in Lenvatinib-treated patients from the SELECT trial and their association with survival outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expert consensus on the management of adverse events in patients receiving lenvatinib for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 22. promega.com [promega.com]

- 23. Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 26. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unveiling the Atomic Blueprint: Lenvatinib Mesylate's Interaction with VEGFR2

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the crystal structure of Lenvatinib Mesylate, a potent multi-kinase inhibitor, in complex with its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Understanding this interaction at an atomic level is pivotal for structure-based drug design and the development of next-generation anti-angiogenic therapies. This document provides a comprehensive overview of the structural data, the experimental procedures used to determine the structure, and the key signaling pathways involved.

Executive Summary

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that targets VEGFR1, VEGFR2, and VEGFR3, among other kinases implicated in tumor progression and angiogenesis.[1][2][3][4] Its interaction with VEGFR2 is particularly crucial to its anti-angiogenic activity. The co-crystal structure of Lenvatinib bound to the VEGFR2 kinase domain, available under the Protein Data Bank (PDB) ID 3WZD , reveals a distinct binding mode that accounts for its high potency.[5][6] Lenvatinib binds to the ATP-binding site of the VEGFR2 kinase domain in its active "DFG-in" conformation, a key detail that distinguishes it from some other VEGFR2 inhibitors.[7][8] This guide will dissect the specifics of this molecular interaction, presenting the crystallographic data, binding affinities, and the detailed experimental protocols that enabled this structural elucidation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Lenvatinib-VEGFR2 interaction and the crystallographic structure determination.

Table 1: Binding Affinity and Kinetic Parameters of Lenvatinib for VEGFR2

| Parameter | Value | Reference |

| IC50 (VEGFR2 kinase) | 4.0 nM | |

| IC50 (VEGFR2 phosphorylation) | 0.83 nM | |

| Equilibrium Dissociation Constant (Kd) | 2.1 nmol/L | [7] |

| Association Rate Constant (kon) | 61 times that of sorafenib | [7] |

| Dissociation Rate Constant (koff) | 3.8 times that of sorafenib | [7] |

| Residence Time | 17 min | [7] |

Table 2: Crystallographic Data for Lenvatinib-VEGFR2 Complex (PDB ID: 3WZD)

| Parameter | Value | Reference |

| PDB ID | 3WZD | [5][6] |

| Resolution | 1.57 Å | [7] |

| R-Value Work | 0.181 | |

| R-Value Free | 0.212 | |

| Space Group | P212121 | |

| Unit Cell Dimensions (a, b, c) | 53.3 Å, 72.9 Å, 83.5 Å | |

| Protein | Human VEGFR2 kinase domain (Leu814–Asn1162) | [7] |

| Ligand | 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide (Lenvatinib) |

Molecular Interactions

X-ray crystallography of the VEGFR2-Lenvatinib complex reveals that Lenvatinib binds within the ATP-binding pocket situated between the N-terminal and C-terminal lobes of the kinase domain.[7] The binding mode is characterized by the following key interactions:

-

ATP Mimetic Quinoline Moiety : This part of Lenvatinib occupies the ATP binding site.[7][8]

-

Cyclopropane Ring : This distinctive feature interacts with a neighboring region of the ATP-binding site.[1][7]

-

DFG-in Conformation : Lenvatinib binds to the active conformation of VEGFR2, where the Asp-Phe-Gly (DFG) motif is in the "in" position.[7][8] This is a significant finding as other inhibitors, like sorafenib, bind to the inactive "DFG-out" conformation.[7] This difference in binding mode likely contributes to Lenvatinib's rapid association rate.[7]

-

Hydrogen Bonds and Hydrophobic Interactions : Per-residue free energy decomposition studies have highlighted the importance of residues such as L840, V848, A866, E885, L889, V899, V916, F918, C919, L1035, C1045, D1046, and F1047 in the binding of Lenvatinib to VEGFR2. Specifically, residues E885 and D1046 are crucial for forming hydrogen bonds with the drug.

Experimental Protocols

The determination of the Lenvatinib-VEGFR2 crystal structure involved a series of meticulous experimental procedures, from protein expression and purification to crystallization and X-ray diffraction data collection.

Protein Expression and Purification

The human VEGFR2 kinase domain (residues Leu814–Asn1162) was recombinantly expressed.[7] While the primary publication for PDB ID 3WZD does not detail the specific expression system, a common method for producing kinase domains for structural studies is through baculovirus expression in insect cells (e.g., Spodoptera frugiperda, Sf9). The protein is then purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography techniques.

Crystallization

Single crystals of the VEGFR2-Lenvatinib complex were obtained via co-crystallization.[7] The general principle of protein crystallization involves slowly bringing a purified protein solution to a state of supersaturation, allowing for the formation of a well-ordered crystal lattice. The hanging drop vapor diffusion method is a commonly employed technique.

Conceptual Protocol for Hanging Drop Vapor Diffusion:

-

A small droplet (typically 1-2 µL) is formed by mixing the purified VEGFR2 protein (at a concentration of 5-15 mg/mL) with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol), buffer, and salts. Lenvatinib is included in this mixture at a molar excess.

-

This droplet is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a larger volume (0.5-1.0 mL) of the reservoir solution.

-

Water vapor slowly diffuses from the droplet to the more concentrated reservoir solution, causing the protein and precipitant concentrations in the droplet to gradually increase.

-

If the conditions are optimal, this slow increase in concentration will lead to the formation of single, diffraction-quality crystals over a period of days to weeks.

X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals were grown, they were prepared for X-ray diffraction analysis.

General Protocol:

-

Cryo-protection: Crystals are typically soaked in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) to prevent the formation of ice crystals when flash-cooled in liquid nitrogen. This is crucial for minimizing radiation damage during data collection.

-

Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The phases of the reflections are determined using methods like molecular replacement (using a known structure of a homologous protein as a starting model). An initial model of the protein-ligand complex is then built into the electron density map and refined to improve its agreement with the experimental data, resulting in the final atomic coordinates deposited in the PDB.[7]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: VEGFR2 Signaling Pathway and Lenvatinib's Point of Inhibition.

Caption: Experimental Workflow for VEGFR2-Lenvatinib Crystal Structure Determination.

Caption: Lenvatinib's Mechanism of Action.

References

- 1. researchgate.net [researchgate.net]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. wwPDB: pdb_00003wzd [wwpdb.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the RET Proto-Oncogene by Lenvatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib mesylate, an oral multi-kinase inhibitor, has demonstrated significant clinical activity in tumors harboring alterations in the Rearranged during Transfection (RET) proto-oncogene. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical relevance of lenvatinib in targeting oncogenic RET signaling. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this area.

Introduction to RET Proto-Oncogene and this compound

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET, through point mutations or chromosomal rearrangements (fusions), is a known driver of various cancers, most notably medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3]

This compound is a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor (VEGF) receptors 1-3, Fibroblast Growth Factor (FGF) receptors 1-4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[4] Its ability to simultaneously target multiple oncogenic pathways, including the RET signaling cascade, underlies its therapeutic efficacy in RET-driven malignancies.

Mechanism of Action: Lenvatinib's Inhibition of RET Signaling

Lenvatinib exerts its inhibitory effect on RET by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This disruption of the RET signaling cascade leads to the inhibition of tumor cell proliferation and survival.

The RET Signaling Pathway

Activation of the RET receptor, either through ligand binding in its wild-type form or constitutively through oncogenic mutations/fusions, triggers a cascade of intracellular signaling events. Key downstream pathways include the RAS/MAPK and PI3K/AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.

Quantitative Data: Preclinical Efficacy of Lenvatinib against RET

The inhibitory potency of lenvatinib against wild-type and various mutant forms of RET has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of the inhibitor.

| Target | IC50 (µM) | Reference |

| RET (wild-type) | 0.19 | [5] |

| RET (M918T) | 1.42 | [5] |

| RET (V804L Gatekeeper) | >10 | [5] |

Table 1: Lenvatinib IC50 Values for RET Kinase

Clinical Data Summary

Clinical trials have demonstrated the efficacy of lenvatinib in patients with RET-altered cancers.

RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma showed clinical activity.

| Clinical Endpoint | Value | Reference |

| Objective Response Rate (ORR) | 16% (95% CI: 4.5%-36.1%) | [1][5] |

| Median Progression-Free Survival (PFS) | 7.3 months (95% CI: 3.6-10.2) | [1][5] |

Table 2: Efficacy of Lenvatinib in RET Fusion-Positive NSCLC

Medullary Thyroid Cancer (MTC) with RET Mutations

In a phase 2 trial of lenvatinib in patients with advanced, progressive MTC, a notable objective response rate was observed.

| Clinical Endpoint | Value | Reference |

| Objective Response Rate (ORR) | 36% (95% CI, 24%–49%) | [6][7] |

| Disease Control Rate (DCR) | 80% (95% CI, 67%–89%) | [6][7] |

| Median Time to Response | 3.5 months | [6][7] |

| Median Progression-Free Survival (PFS) | 9.0 months | [6][7] |

Table 3: Efficacy of Lenvatinib in Advanced Medullary Thyroid Cancer

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to evaluate the inhibition of RET by lenvatinib.

Biochemical RET Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of lenvatinib against RET kinase.

Materials:

-

Recombinant human RET kinase domain

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of Lenvatinib in DMSO, followed by a further dilution in kinase buffer.

-

Add recombinant RET kinase to the wells of a 384-well plate.

-

Add the diluted Lenvatinib or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the tyrosine kinase substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

-

Add the detection reagent and incubate as required.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Lenvatinib concentration.

Cellular Assay for RET Phosphorylation (Western Blot)

This protocol outlines the steps to assess the effect of lenvatinib on the phosphorylation of RET in a cellular context.

Materials:

-

RET-driven cancer cell line (e.g., a cell line with a CCDC6-RET or KIF5B-RET fusion)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-RET, anti-total-RET, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed the RET-driven cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Lenvatinib or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total RET.

In Vivo Tumor Xenograft Model

This protocol provides a general outline for evaluating the anti-tumor activity of lenvatinib in a mouse xenograft model of a RET-driven cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

RET-driven cancer cell line

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of RET-driven cancer cells (typically mixed with Matrigel) into the flank of the mice.[8][9]

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Lenvatinib or vehicle control orally, once daily, at a pre-determined dose.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound is a clinically effective inhibitor of oncogenic RET signaling. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and target RET-driven cancers. The multi-targeted nature of lenvatinib, while contributing to its efficacy, also necessitates careful consideration of its safety profile in clinical applications. Future research should continue to explore mechanisms of resistance to lenvatinib and investigate rational combination strategies to enhance its therapeutic benefit in patients with RET-altered malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib is effective in advanced medullary thyroid cancer [thyroid.org]

- 4. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 2 study of lenvatinib in patients with RET fusion-positive lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Phase II Trial of the Multitargeted Tyrosine Kinase Inhibitor Lenvatinib (E7080) in Advanced Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of Patient-derived Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacodynamics of Lenvatinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the preclinical pharmacodynamics of Lenvatinib Mesylate, a multi-targeted tyrosine kinase inhibitor (TKI). Lenvatinib is recognized for its potent anti-angiogenic and direct antitumor activities, which have been extensively characterized in a variety of preclinical cancer models. This guide synthesizes key findings on its mechanism of action, target engagement, and efficacy, presenting quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and workflows.

Mechanism of Action and Target Profile

The dual inhibition of VEGFR and FGFR signaling pathways is a key feature of Lenvatinib's mechanism. While VEGFR signaling is a critical driver of tumor angiogenesis, the FGFR signaling pathway also contributes to angiogenesis, as well as tumor cell proliferation, differentiation, and survival.[6][7] By simultaneously blocking these pathways, Lenvatinib exerts a potent and broad-spectrum antitumor effect.[8]

Kinase Inhibitory Profile

In vitro biochemical assays have quantified Lenvatinib's potent inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values demonstrate high affinity, particularly for the VEGFR family.[3]

| Target Kinase | IC50 (nmol/L)[3] | Ki (nmol/L)[3] |

| VEGFR1 (FLT1) | 4.7 | 1.0 |

| VEGFR2 (KDR) | 3.0 | 1.0 |

| VEGFR3 (FLT4) | 2.3 | 1.0 |

| FGFR1 | 61 | 221 |

| FGFR2 | 27 | 8.2 |

| FGFR3 | 52 | 151 |

| FGFR4 | 43 | Not Reported |

| PDGFRα | 29 | Not Reported |

| KIT | 85 | 11 |

| RET | 6.4 | 1.5 |

Signaling Pathway Inhibition

Lenvatinib's therapeutic effects are derived from its ability to interrupt key signaling cascades downstream of these receptor tyrosine kinases (RTKs).

VEGFR Signaling: Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. Lenvatinib blocks the initial autophosphorylation step, thereby inhibiting these pro-angiogenic signals.[3]

FGFR Signaling: The binding of FGF ligands to FGFRs leads to receptor dimerization, autophosphorylation, and the recruitment of the docking protein FRS2 (Fibroblast growth factor receptor substrate 2). This activates downstream pathways, including the Ras-MAPK and PI3K-Akt cascades, which drive cell proliferation and survival. Lenvatinib inhibits FGFR phosphorylation, thereby suppressing these signals, which is particularly effective in tumors with activated FGF/FGFR pathways.[9][10]

In Vitro Pharmacodynamics

Preclinical in vitro studies have established Lenvatinib's dual activities of inhibiting angiogenesis and directly suppressing tumor cell proliferation.

Anti-Angiogenic Effects

Lenvatinib potently inhibits the proliferation and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF and FGF.[3][8] This demonstrates its direct effect on endothelial cells, the primary components of blood vessels. Studies show that Lenvatinib inhibits VEGF-induced tube formation with an IC50 of approximately 3 nmol/L and bFGF-induced tube formation with an IC50 of around 10 nmol/L.[6]

Antiproliferative Activity

Lenvatinib demonstrates selective antiproliferative activity against cancer cell lines that are dependent on the signaling pathways it inhibits. For instance, in hepatocellular carcinoma (HCC) cell lines with activated FGF signaling, such as FGF19-expressing Hep3B2.1-7, Lenvatinib effectively suppresses cell proliferation and the phosphorylation of FRS2.[9] Similarly, in thyroid cancer cell lines, Lenvatinib inhibits proliferation in models with FGFR or RET activation.[10][11]

| Cell Line | Cancer Type | Key Pathway Activated | Antiproliferative IC50 | Reference |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19/FGFR | ~1 µM | [9] |

| SNU-398 | Hepatocellular Carcinoma | FGFR | ~1 µM | [9] |

| RO82-W-1 | Differentiated Thyroid | FGFR1 Overexpression | ~3 µM | [10] |

| TT | Medullary Thyroid | RET Mutation | 0.078 µM | [11] |

In Vivo Pharmacodynamics

In vivo studies using human tumor xenograft models have consistently demonstrated Lenvatinib's robust antitumor efficacy across a broad range of cancer types, including thyroid, hepatocellular, renal, and melanoma.[3][10][12]

Antitumor and Anti-Angiogenic Efficacy

Oral administration of Lenvatinib leads to significant, dose-dependent tumor growth inhibition and, in some cases, tumor shrinkage.[8][13] This antitumor activity is strongly associated with a reduction in tumor vascularization. Key findings include:

-

Tumor Growth Inhibition: In HCC xenograft models (KYN-2 and HAK-1B), daily administration of Lenvatinib at 10 and 30 mg/kg reduced tumor volume to less than 30% of the control group.[13] In anaplastic thyroid cancer models (AF cells), 25 mg/kg/day significantly inhibited tumor growth.[14]

-

Microvessel Density (MVD) Reduction: Lenvatinib treatment leads to a potent reduction in MVD in various xenograft models, confirming its strong anti-angiogenic effect in vivo.[9][10][13] This effect is observed in HCC, thyroid, and patient-derived xenograft (PDX) models.[9][15]

-

Biomarker Modulation: In vivo, Lenvatinib treatment has been shown to decrease the phosphorylation of key signaling proteins within tumor tissues. In HCC models, Lenvatinib at 3-30 mg/kg inhibited the phosphorylation of FRS2 and Erk1/2, confirming target engagement.[9]

| Xenograft Model | Cancer Type | Dose (mg/kg/day) | Key In Vivo Endpoint(s) | Reference |

| KYN-2, HAK-1B | Hepatocellular Carcinoma | 3, 10, 30 | Dose-dependent tumor growth suppression; Significant reduction in MVD. | [13] |

| Hep3B2.1-7 | Hepatocellular Carcinoma | 3, 10, 30 | Tumor growth inhibition; Reduced MVD; Decreased FRS2 phosphorylation. | [9] |

| SNU-398 | Hepatocellular Carcinoma | 10, 30 | Tumor growth inhibition; Reduced MVD; Decreased FRS2 & Erk1/2 phosphorylation. | [9] |

| RO82-W-1 (DTC) | Differentiated Thyroid | 1, 3, 10, 30, 100 | Dose-dependent tumor growth inhibition; Decreased MVD. | [10] |

| TT (MTC) | Medullary Thyroid | 10, 30, 100 | Tumor growth inhibition; Inhibition of RET phosphorylation. | [11] |

| LI0050, LI0334 (PDX) | Hepatocellular Carcinoma | 10, 30 | Tumor growth inhibition; Dramatic decrease in MVD. | [9][15] |

Immunomodulatory Effects

Beyond its direct effects on tumor cells and vasculature, Lenvatinib has been shown to modulate the tumor immune microenvironment. In a syngeneic mouse model of HCC, the antitumor activity of Lenvatinib was significantly more potent in immunocompetent mice compared to immunodeficient mice, an effect not observed with sorafenib.[16] Further studies have shown that Lenvatinib can enhance the infiltration and activation of natural killer (NK) cells into the tumor, contributing to its overall efficacy.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of Lenvatinib against a target kinase.

-

Objective: To measure the concentration of Lenvatinib required to inhibit 50% of the activity of a specific receptor tyrosine kinase (e.g., VEGFR2, FGFR1).

-

Materials: Recombinant human kinase, appropriate peptide substrate, ATP, Lenvatinib stock solution, assay buffer, 96-well plates, kinase detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of Lenvatinib in assay buffer.

-

In a 96-well plate, add the kinase and the peptide substrate to each well.

-

Add the diluted Lenvatinib or vehicle control to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (or substrate phosphorylated).

-

Plot the percentage of kinase inhibition against the logarithm of Lenvatinib concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

-

In Vivo Human Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the antitumor efficacy of Lenvatinib in a subcutaneous xenograft model.

-

Objective: To assess the effect of orally administered Lenvatinib on the growth of human tumor xenografts in immunodeficient mice.

-

Materials: Human cancer cell line, immunodeficient mice (e.g., BALB/c nude or NOD/SCID), cell culture medium, Matrigel (optional), Lenvatinib formulation, vehicle control, calipers, analytical balance.

-

Procedure:

-

Cell Preparation: Culture human tumor cells to ~80% confluency. Harvest, wash, and resuspend the cells in serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor take.

-

Tumor Implantation: Subcutaneously inject a specified number of cells (e.g., 5 x 10^6) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle, Lenvatinib 10 mg/kg, Lenvatinib 30 mg/kg) to ensure an equal average tumor volume across groups.

-

Treatment Administration: Administer Lenvatinib or vehicle control orally (p.o.) once daily for the duration of the study (e.g., 14-21 days).

-

Endpoint Measurement: Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the treatment period.

-

Study Termination: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology for MVD, Western blot for biomarker analysis).

-

Data Analysis: Compare the mean tumor volumes and final tumor weights between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).

-

Conclusion

The preclinical pharmacodynamics of this compound are well-characterized, revealing a potent multi-kinase inhibitor with a distinct mechanism of action. Its dual inhibition of VEGFR and FGFR signaling pathways provides a strong foundation for its robust anti-angiogenic and direct antitumor activities. In vitro studies have quantified its high affinity for key oncogenic kinases, while in vivo models have consistently demonstrated significant tumor growth inhibition across a wide array of cancer types. This efficacy is driven by a reduction in tumor vascularization and, in specific contexts, the direct suppression of tumor cell proliferation and favorable modulation of the immune microenvironment. The comprehensive body of preclinical data has successfully supported its clinical development and established Lenvatinib as an important therapeutic agent in oncology.

References

- 1. lenvimahcp.com [lenvimahcp.com]

- 2. [Preclinical study for antitumor mechanism of lenvatinib and clinical studies for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. cancerresgroup.us [cancerresgroup.us]

- 7. researchgate.net [researchgate.net]

- 8. vascularcell.com [vascularcell.com]

- 9. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Kinase Inhibitory Profile of Lenvatinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase inhibitory profile of Lenvatinib Mesylate, a multi-targeted tyrosine kinase inhibitor. The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets multiple signaling pathways implicated in tumorigenesis and angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][2] By simultaneously blocking these pathways, Lenvatinib exerts significant antitumor and antiangiogenic effects.[3] This guide details the in vitro kinase inhibitory activity of Lenvatinib, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Kinase Inhibitory Profile of Lenvatinib

The in vitro potency of Lenvatinib has been extensively evaluated against a panel of purified kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which represent the concentration of the drug required to inhibit 50% of the kinase activity or the binding affinity of the inhibitor to the kinase, respectively.

Table 1: In Vitro Inhibitory Activity (IC50) of Lenvatinib Against Key Tyrosine Kinases

| Kinase Target | IC50 (nM) |

| VEGFR1/FLT1 | 22 |

| VEGFR2/KDR | 4.0 |

| VEGFR3/FLT4 | 5.2 |

| FGFR1 | 46 |

| PDGFRα | 51 |

| PDGFRβ | 39 |

| KIT | 100 |

Data compiled from cell-free assays.[4]

Table 2: In Vitro Inhibitor Constant (Ki) of Lenvatinib Against Key Tyrosine Kinases

| Kinase Target | Ki (nM) |

| VEGFR1 | 1.3 |

| VEGFR2 | 0.74 |

| VEGFR3 | 0.71 |

| FGFR1 | 22 |

| FGFR2 | 8.2 |

| FGFR3 | 15 |

| RET | 1.5 |

| KIT | 11 |

Data from biochemical kinase assays.[5]

Key Signaling Pathways Targeted by Lenvatinib

Lenvatinib's therapeutic efficacy stems from its ability to concurrently inhibit multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the primary pathways targeted by Lenvatinib.

Caption: Lenvatinib inhibits the VEGFR signaling pathway.

References

- 1. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I dose-escalation study of the multikinase inhibitor lenvatinib in patients with advanced solid tumors and in an expanded cohort of patients with melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vascularcell.com [vascularcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]

Lenvatinib Mesylate: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dual Role of Lenvatinib in Oncology

Lenvatinib's therapeutic efficacy is rooted in its ability to concurrently target multiple oncogenic and angiogenic pathways.[4][5] By inhibiting VEGFR and FGFR signaling, Lenvatinib potently disrupts tumor-associated angiogenesis and lymphangiogenesis, thereby limiting the supply of oxygen and nutrients essential for tumor growth and metastasis.[1][6][7] Beyond its well-documented anti-angiogenic effects, a growing body of evidence highlights Lenvatinib's profound immunomodulatory capabilities.[8][9][10] It actively reshapes the TME by targeting key immunosuppressive cell populations and enhancing anti-tumor immune responses.[11][12] This dual mechanism of action, characterized by both anti-angiogenic and immunomodulatory activities, underscores its clinical utility and its potential in combination therapies.[13]

Modulation of the Cellular Landscape of the Tumor Microenvironment

Lenvatinib orchestrates a significant shift in the cellular composition of the TME, diminishing the presence of immunosuppressive cells while promoting the infiltration and activation of effector immune cells.

Reprogramming of Tumor-Associated Macrophages (TAMs)

Lenvatinib has been shown to decrease the overall population of TAMs and, critically, to induce a phenotypic shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[14] This repolarization is, at least in part, mediated through the STAT-1 signaling pathway. M1 macrophages contribute to an anti-tumor response through the secretion of pro-inflammatory cytokines and the presentation of tumor antigens.

Reduction of Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. Lenvatinib has been demonstrated to decrease the frequency and immunosuppressive activity of MDSCs within the TME.[11] This reduction in MDSCs alleviates a major brake on the anti-tumor immune response, thereby facilitating T-cell-mediated tumor cell killing.

Enhancement of T-Cell-Mediated Immunity

Lenvatinib promotes an immune-active TME by increasing the infiltration and activation of CD8+ cytotoxic T lymphocytes.[11][15] This effect is multifactorial, stemming from the reduction of immunosuppressive TAMs and MDSCs, as well as the upregulation of T-cell-attracting chemokines such as CXCL10 and CCL8.[11] Furthermore, Lenvatinib has been shown to reduce the proportion of regulatory T cells (Tregs), which are key mediators of immune tolerance to tumors.[9][10]

Activation of Natural Killer (NK) Cells

Lenvatinib also enhances the anti-tumor activity of NK cells. Studies have shown that Lenvatinib treatment is associated with increased infiltration of NK cells into the tumor.[16][17] Moreover, it augments the expression of natural cytotoxicity receptors (NCRs) on tumor-infiltrating NK cells, leading to enhanced cytotoxic activity against tumor cells.[16][17]

Quantitative Effects of Lenvatinib on the Tumor Microenvironment

The following tables summarize the quantitative data from various preclinical and clinical studies, illustrating the impact of Lenvatinib on key components of the TME.

| Cell Population | Model System | Lenvatinib Effect | Reference |

| Tumor-Associated Macrophages (TAMs) | Rat Hepatocellular Carcinoma | Significantly lower CD206+ TAMs in Lenvatinib + TAE group (27.1 ± 19.7) vs. TAE alone (58.1 ± 20.9) | [18] |

| Murine Hepatocellular Carcinoma | Reduced TAM population | [14] | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Murine Renal Cancer | Decreased frequency and immunosuppressive activity | [11] |

| Regulatory T cells (Tregs) | Murine Hepatocellular Carcinoma | Reduced intratumoral Treg infiltrate (P < 0.05 vs. placebo) | [9][10] |

| CD8+ T cells | Murine Hepatocellular Carcinoma | Increased percentage of activated CD8+ T cells secreting IFN-γ+ and Granzyme B+ | [14] |

| Murine Renal Cancer | Increased proliferation, tumor infiltration, and antitumor activity | [11] | |

| Natural Killer (NK) cells | Murine Melanoma and Renal Cancer | Enhanced tumor infiltration | [16][17] |

| Cytokines and Chemokines | Model System | Lenvatinib Effect | Reference |

| CXCL10 | Murine Renal Cancer | Upregulated in tumors | [11] |

| CCL8 | Murine Renal Cancer | Upregulated in tumors | [11] |

| Interferon (IFN) Signaling | Murine Hepatocellular Carcinoma | Enriched for Type-I IFN signaling in combination with anti-PD-1 | [14] |

| Transforming Growth Factor β (TGFβ) Signaling | Murine Hepatocellular Carcinoma | Inhibited TGFβ signaling | [9][10] |

Key Signaling Pathways Modulated by Lenvatinib in the TME

Lenvatinib's pleiotropic effects on the TME are underpinned by its ability to modulate several key signaling pathways.

Inhibition of VEGFR and FGFR Signaling

The primary mechanism of Lenvatinib involves the direct inhibition of VEGFR and FGFR tyrosine kinases on endothelial cells, pericytes, and tumor cells. This disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to the inhibition of angiogenesis, lymphangiogenesis, and tumor cell proliferation.[1][4][19]

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Modulation of Immune Cell Signaling

Lenvatinib indirectly and directly influences signaling pathways within immune cells. By inhibiting FGFR signaling, Lenvatinib can restore suppressed IFNγ signaling, leading to STAT1 phosphorylation and the expression of genes involved in T-cell recruitment.[20] In exhausted CD8+ T cells, Lenvatinib has been shown to activate the mTOR pathway, which is crucial for their effector function.[15]

Caption: Lenvatinib's immunomodulatory effects on the TME.

Experimental Protocols for Assessing Lenvatinib's Effects

The following are generalized protocols for key experiments used to evaluate the impact of Lenvatinib on the TME, based on methodologies described in the cited literature.

In Vivo Murine Tumor Models

-

Objective: To assess the in vivo efficacy of Lenvatinib on tumor growth and the TME.

-

Procedure:

-

Syngeneic tumor cells (e.g., Hepa1-6 for hepatocellular carcinoma) are subcutaneously or orthotopically implanted into immunocompetent mice (e.g., C57BL/6J).[9][10]

-

Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Lenvatinib, anti-PD-1 antibody, and Lenvatinib in combination with anti-PD-1 antibody.[9][10]

-

Lenvatinib is typically administered orally, daily.[6]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors and spleens are harvested for further analysis (flow cytometry, immunohistochemistry, RNA sequencing).[15]

-

Flow Cytometry for Immune Cell Profiling

-

Objective: To quantify the different immune cell populations within the TME.

-

Procedure:

-

Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions.[15]

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell types (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cell subsets; CD11b, F4/80, CD206, CD86 for macrophage subsets; Ly6G, Ly6C for MDSCs).[14]

-

For intracellular cytokine staining (e.g., IFN-γ, Granzyme B), cells are stimulated in vitro with agents like PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) prior to fixation, permeabilization, and staining.[15]

-

Stained cells are analyzed using a multi-color flow cytometer.

-

Immunohistochemistry (IHC)

-

Objective: To visualize and quantify the spatial distribution of immune cells and blood vessels within the tumor tissue.

-

Procedure:

-

Tumor tissues are fixed in formalin and embedded in paraffin.

-

Tissue sections are deparaffinized and rehydrated.

-